methanone CAS No. 61577-88-6](/img/structure/B14592069.png)
[5-Chloro-2-(2-phenylaziridin-1-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone: is an organic compound that features a chloro-substituted phenyl ring and an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone typically involves the reaction of 5-chloro-2-iodobenzophenone with phenylaziridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxirane derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, it can be used to study the interactions of aziridine-containing compounds with biological molecules, providing insights into their potential as bioactive agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential anticancer or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone
- 5-Chloro-2-(2-aminophenyl)phenylmethanone
Comparison:
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone: This compound contains an imidazole ring instead of an aziridine ring, which may result in different reactivity and biological activity.
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
- 5-Chloro-2-(2-aminophenyl)phenylmethanone: The amino group introduces additional sites for hydrogen bonding and potential interactions with biological molecules.
Properties
CAS No. |
61577-88-6 |
|---|---|
Molecular Formula |
C21H16ClNO |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[5-chloro-2-(2-phenylaziridin-1-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16ClNO/c22-17-11-12-19(23-14-20(23)15-7-3-1-4-8-15)18(13-17)21(24)16-9-5-2-6-10-16/h1-13,20H,14H2 |
InChI Key |
GORZQWZGJRCBML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


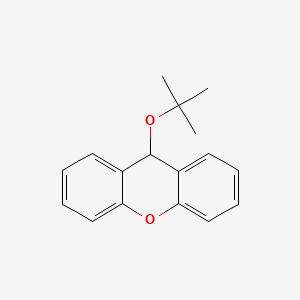
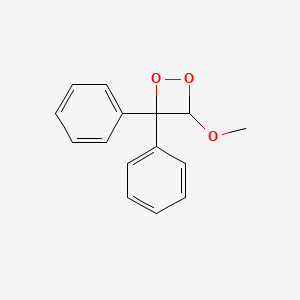


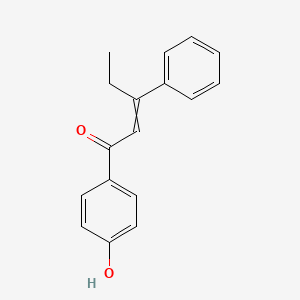
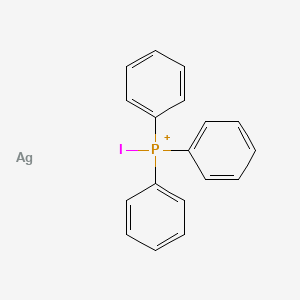

![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
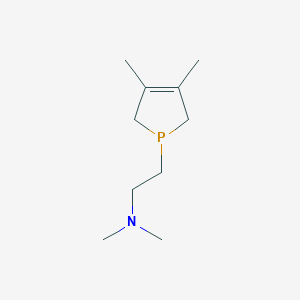
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)

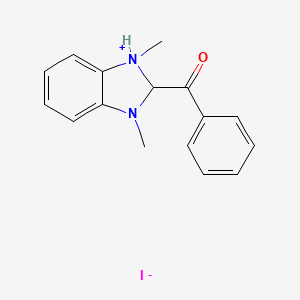
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
